molecular formula C11H13NO3 B1446550 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid CAS No. 1515186-97-6

4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid

Cat. No. B1446550
M. Wt: 207.23 g/mol
InChI Key: AFXFWUFKYQWUKV-UHFFFAOYSA-N
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Description

4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid, also known as OHPAC, is a synthetic compound that has been used in various scientific and laboratory experiments. OHPAC has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. OHPAC has been found to have a variety of biochemical and physiological effects, and has been studied for its potential to be used in medical treatments.

Scientific Research Applications

Oxcarbazepine Metabolism and Clinical Use

Oxcarbazepine, a derivative of 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid, undergoes reductive metabolism to form its active metabolite MHD, which is crucial for its efficacy in treating partial epilepsy. This process involves minimal cytochrome P450 enzymes, suggesting a lower potential for drug interactions. Oxcarbazepine is recognized for its rapid titration, minimal monitoring requirements, and comparable efficacy to first-generation antiepileptic drugs, making it a valuable treatment option for epilepsy (Schmidt & Sachdeo, 2000).

Biocatalyst Inhibition by Carboxylic Acids

The impact of carboxylic acids, including derivatives of 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid, on microbial metabolism is significant, with inhibitory effects observed at concentrations lower than desired yields. These acids affect cell membrane integrity and intracellular pH, highlighting the importance of metabolic engineering to enhance microbial tolerance for industrial applications (Jarboe, Royce, & Liu, 2013).

TOAC in Peptide Studies

The spin label amino acid TOAC, related to the structure of 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid, has been instrumental in studying peptides and peptide synthesis. Its incorporation into peptides allows for the analysis of backbone dynamics and secondary structure, demonstrating its value in biochemical research (Schreier et al., 2012).

Reactive Carbonyl Species (RCS) and Chronic Diseases

4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid derivatives generate RCS, which damage cellular components leading to various chronic diseases. Understanding RCS properties and metabolism can aid in developing treatments for chronic diseases, emphasizing the pathological role of RCS and potential therapeutic strategies (Fuloria et al., 2020).

Synthesis and Biological Properties of Azepine Derivatives

Azepine derivatives, including those from 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid, exhibit significant pharmacological and therapeutic implications. The synthesis and biological properties of these compounds are explored, indicating their potential in drug development and the need for further biological studies (Kaur et al., 2021).

properties

IUPAC Name

4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-6-5-8(11(14)15)9-4-2-1-3-7-12(9)10/h5-6H,1-4,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXFWUFKYQWUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=O)N2CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid
Reactant of Route 2
4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid
Reactant of Route 3
4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid
Reactant of Route 5
4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid
Reactant of Route 6
4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid

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